molecular formula C6H4BrNO2 B13141013 4-Bromo-6-hydroxynicotinaldehyde

4-Bromo-6-hydroxynicotinaldehyde

Cat. No.: B13141013
M. Wt: 202.01 g/mol
InChI Key: HTDLSUCWSUWJFT-UHFFFAOYSA-N
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Description

4-Bromo-6-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H4BrNO2. It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 4th position and a hydroxyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the bromination of 6-hydroxynicotinaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-hydroxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-6-hydroxynicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-hydroxynicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for targeted research and industrial applications .

Properties

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

IUPAC Name

4-bromo-6-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C6H4BrNO2/c7-5-1-6(10)8-2-4(5)3-9/h1-3H,(H,8,10)

InChI Key

HTDLSUCWSUWJFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)C=O)Br

Origin of Product

United States

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